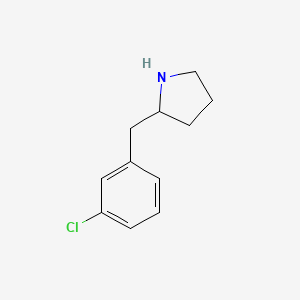

2-(3-Chlorobenzyl)pyrrolidine

描述

Significance of Pyrrolidine (B122466) as a Core Pharmacophore in Drug Discovery

The widespread use of the pyrrolidine scaffold in drug discovery can be attributed to its unique structural and physicochemical properties. researchgate.netnih.gov It is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in pharmaceuticals. nih.gov

The pyrrolidine ring's non-planar structure, characterized by sp³-hybridization, provides a significant advantage in drug design by allowing for a greater exploration of three-dimensional (3D) space. researchgate.netnih.gov This non-planarity, a phenomenon known as "pseudorotation," enables the ring to adopt various conformations, which is crucial for effective interaction with biological targets. researchgate.net The ability to control the ring's puckering through the strategic placement of substituents allows for the fine-tuning of a molecule's pharmacological profile. nih.gov This conformational flexibility, combined with the potential for stereoisomerism, allows for the creation of a diverse range of molecular shapes, enhancing the probability of successful and selective binding to target proteins. researchgate.netnih.gov The inherent hydrophilicity and basicity of the pyrrolidine core can also contribute to improved aqueous solubility and other desirable physicochemical properties of a drug candidate. pharmablock.com

The pyrrolidine motif is a common feature in a wide array of FDA-approved drugs, highlighting its therapeutic relevance. lifechemicals.compharmablock.com As of recent analyses, the pyrrolidine nucleus is present in over 60 approved pharmaceuticals. lifechemicals.com Examples of such drugs span various therapeutic categories, including antihypertensives like Captopril and Enalapril, the antibacterial agent Clindamycin, and the anti-epileptic drug Ethosuximide. pharmablock.comnih.gov In 2022, several new drugs containing a pyrrolidine ring were approved by the FDA, including Daridorexant for insomnia, and the kinase inhibitors Pacritinib and Futibatinib. frontiersin.orgnih.gov

The pyrrolidine scaffold is also widely represented in natural products, particularly in alkaloids isolated from plants and microorganisms. nih.govnih.gov Notable examples include anisomycin, an antibiotic produced by Streptomyces species, and kainic acid, a neuroexcitatory compound first isolated from seaweed. frontiersin.org Other naturally occurring pyrrolidine alkaloids include hygrine (B30402) and cuscohygrine (B30406) from the coca shrub. wikipedia.org

Table 1: Examples of FDA-Approved Pyrrolidine-Containing Drugs

| Drug Name | Therapeutic Category |

| Captopril | Antihypertensive |

| Enalapril | Antihypertensive |

| Lisinopril | Antihypertensive |

| Vildagliptin | Antidiabetic |

| Saxagliptin | Antidiabetic |

| Cefepime | Antibiotic |

| Meropenem | Antibiotic |

| Clindamycin | Antibiotic |

| Daridorexant | Insomnia Treatment |

| Pacritinib | JAK-2 Inhibitor |

| Futibatinib | FGFR-4 Inhibitor |

| Ethosuximide | Antiepileptic |

This table is not exhaustive but provides representative examples.

Beyond its role as a pharmacophore, the pyrrolidine scaffold is a critical building block in the field of organic synthesis, particularly in asymmetric catalysis. nih.govmdpi.com Chiral pyrrolidines have emerged as highly effective organocatalysts, capable of promoting a wide range of chemical transformations with high efficiency and stereoselectivity. mdpi.combeilstein-journals.org The natural amino acid proline, which features a pyrrolidine ring, is considered a foundational organocatalyst. mdpi.comnih.gov A significant breakthrough in this area was the development of diarylprolinol silyl (B83357) ethers, which are powerful catalysts for the asymmetric functionalization of aldehydes. nih.govresearchgate.net The ability of the pyrrolidine unit to form enamine intermediates is a key aspect of its catalytic activity in many of these reactions. beilstein-journals.orgresearchgate.net The development of novel pyrrolidine-based organocatalysts continues to be an active area of research, with applications in the synthesis of complex molecules and natural products. rsc.orgacs.org

Overview of Halogenated Benzyl (B1604629) Moieties in Pharmaceutical Agents

Halogen substitution on a benzyl moiety can profoundly influence a molecule's biological activity and pharmacokinetic profile. The introduction of a halogen atom, such as chlorine, can alter the electronic properties of the aromatic ring, impact lipophilicity, and introduce new points for intermolecular interactions, such as halogen bonding. These changes can lead to enhanced binding affinity for the target protein, improved metabolic stability, and modified absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of halogens can also block sites of metabolism, thereby increasing the drug's half-life.

Specific Research Focus on 2-(3-Chlorobenzyl)pyrrolidine

Within the vast family of pyrrolidine derivatives, this compound represents a specific and strategically designed molecule. While broad research has been conducted on various substituted pyrrolidines, the investigation into this particular compound allows for a detailed exploration of how the precise placement of both the benzyl group and its chloro substituent influences molecular behavior and potential biological activity. Its availability from chemical suppliers for research use underscores its relevance in ongoing discovery efforts. fluorochem.co.uka2bchem.com

| Property | Value |

|---|---|

| CAS Number | 383127-29-5 fluorochem.co.uk |

| Molecular Formula | C11H14ClN a2bchem.com |

| Molecular Weight | 195.69 g/mol fluorochem.co.uk |

| IUPAC Name | 2-[(3-chlorophenyl)methyl]pyrrolidine fluorochem.co.uk |

The specific architecture of this compound is not arbitrary; each component is placed with a clear scientific purpose rooted in the principles of structure-activity relationships (SAR).

Substitution at the 2-Position: The placement of the benzyl group at the C-2 position of the pyrrolidine ring is significant. This position is adjacent to the ring's nitrogen atom, and substituents here can influence the basicity of the nitrogen. nih.gov Furthermore, this arrangement creates a specific spatial orientation of the side chain, which is critical for how the molecule fits into the binding pocket of a target protein. Studies on 2-substituted pyrrolidine-2-yl-acetic acids have shown that modifications at this position can significantly modulate activity and selectivity for specific biological targets like GABA transporters. ebi.ac.uknih.gov

The 3-Chloro Substituent: The choice of a chlorine atom at the meta-position (position 3) of the benzyl ring is a calculated design element. The position of a halogen on an aromatic ring dictates its electronic and steric influence. A meta-chloro substituent exerts a strong electron-withdrawing inductive effect, which can alter the acidity of nearby protons and the molecule's interaction with target residues. ontosight.ai This is distinct from substitutions at the ortho- or para-positions. The utility of this specific substitution pattern is supported by research on related scaffolds. For instance, in the development of antimalarial agents, the addition of a halogen at the meta-position of a benzyl-like group was found to be beneficial. nih.gov This demonstrates that the 3-chloro pattern is a recognized strategy for fine-tuning biological activity.

| Scaffold/Derivative Class | Key Structural Feature | Research Context/Finding | Source |

|---|---|---|---|

| 4-Aryl-N-benzylpyrrolidine-3-carboxamides | Halogen in the meta-position of an aryl ring | Found to be beneficial for antimalarial potency. | nih.gov |

| Pyrrolidine-2-yl-acetic acids | Substitutions at the 2-position | Modulates activity and selectivity for GABA transporters. | ebi.ac.uknih.gov |

| Chlorine-containing drugs | Chlorine substitution | Can significantly improve potency and pharmacokinetic properties. | researchgate.netacs.org |

Despite the extensive use of the pyrrolidine scaffold, significant gaps in knowledge remain, presenting clear directions for future research. A major challenge is the need for more detailed and systematic structure-activity relationship (SAR) studies. bohrium.com While the synthesis of pyrrolidine derivatives is well-explored, a comprehensive understanding of how specific substitutions translate into pharmacological activity is often lacking. tandfonline.comresearchgate.net

Future research is focused on several key areas:

Target Interaction Analysis: There is a pressing need to move beyond synthesis and broadly explore the structural and pharmacological aspects of how these molecules interact with their intended targets. tandfonline.comresearchgate.net

Development of Multifunctional Agents: Researchers are increasingly designing pyrrolidine derivatives that can target multiple pathways involved in complex diseases like cancer and diabetes, which often share common pathological mechanisms. tandfonline.com

Enhanced Selectivity and Potency: A continuous goal is the design of new derivatives with improved potency and selectivity to maximize therapeutic effects while minimizing off-target interactions. tandfonline.comfrontiersin.org

The focused study of compounds like this compound directly addresses these gaps. By systematically analyzing such precisely substituted molecules, researchers can build a more granular understanding of the SAR for this class, paving the way for the rational design of next-generation therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

2-[(3-chlorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAHLSVNDCUURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Chlorobenzyl Pyrrolidine and Analogues

Retrosynthetic Analysis of the 2-(3-Chlorobenzyl)pyrrolidine Scaffold

A retrosynthetic analysis of the this compound structure reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnection points are the C-C bond between the pyrrolidine (B122466) ring and the benzyl (B1604629) group, and the C-N and C-C bonds that constitute the pyrrolidine ring itself.

Disconnection 1: C2-C(benzyl) Bond: Breaking the bond between the pyrrolidine C2 carbon and the benzylic carbon suggests two main precursor types: a pyrrolidine nucleophile (or its equivalent) and a 3-chlorobenzyl electrophile (e.g., 3-chlorobenzyl halide). Alternatively, this bond can be formed via metal-catalyzed cross-coupling reactions, involving, for instance, an organometallic pyrrolidine species and a benzyl halide, or vice versa.

Disconnection 2: Pyrrolidine Ring Bonds: A further disconnection of the pyrrolidine ring itself points towards acyclic precursors. A common strategy involves disconnecting a C-N bond, leading to a linear 4-amino-5-(3-chlorophenyl)alkane derivative that can undergo intramolecular cyclization. For example, a 1,4-amino alcohol or a 1,4-amino halide could serve as a precursor. Another approach is the disconnection of both the C2-N and C4-C5 bonds, suggesting a pathway from a γ-nitroketone derived from 3-chlorobenzaldehyde (B42229) and a nitroalkane.

These retrosynthetic pathways guide the design of specific synthetic strategies, which can be broadly categorized into methods that build the ring system and methods that modify a pre-existing one.

Synthetic Pathways for Pyrrolidine Ring Construction

The construction of the pyrrolidine ring is a cornerstone of many syntheses targeting 2-substituted pyrrolidines. These methods often offer control over the stereochemistry at the C2 position.

Building the pyrrolidine ring from linear, acyclic molecules is a versatile approach. Intramolecular cyclization is a key step in these syntheses.

One prominent method involves the reductive amination of γ-keto esters or acids. researchgate.net For instance, a keto acid can react with an amine source, and the resulting imine intermediate is reduced and cyclized in one pot to form a pyrrolidone, which can then be further reduced to the corresponding pyrrolidine.

Another powerful technique is the intramolecular cyclization of ω-haloamines or amino alcohols. acs.orgorganic-chemistry.org For example, a primary amine can be alkylated with a 1,4-dihalobutane derivative where one halogen is more reactive, followed by intramolecular displacement of the second halide by the amine to form the ring. Recent developments have utilized biocatalytic approaches, employing transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess. acs.org

Ruthenium-catalyzed ring expansion of α-carbonylcyclopropanes with amines also presents a novel route to pyrrolidines, avoiding the need for an external hydrogen source. acs.org

A summary of representative cyclization strategies is presented below.

| Precursor Type | Reaction Type | Key Reagents/Catalysts | Product Type |

| γ-Keto Acid | Reductive Amination | Amine source, Reducing agent (e.g., HBpin) | Pyrrolidone |

| ω-Chloroketone | Biocatalytic Amination/Cyclization | Transaminase (TA), Amine donor (e.g., Isopropylamine) | Chiral Pyrrolidine |

| N-Boc-N-(chloropropyl)allylamine | Lithiation-Intramolecular Cyclization | n-BuLi/(-)-sparteine | 2-Alkenylpyrrolidine |

| α-Carbonylcyclopropane | Ruthenium-Catalyzed Ring Expansion | Ruthenium catalyst, Carbon monoxide | Pyrrolidine |

Using readily available chiral precursors like L-proline or D-proline is a highly effective strategy for synthesizing enantiomerically pure 2-substituted pyrrolidines. rsc.org Proline provides a robust pyrrolidine scaffold where the C2 position can be functionalized.

A common approach involves the alkylation of proline derivatives. nih.gov The diastereoselectivity of this alkylation can be influenced by the N-protecting group and the nature of the alkylating agent. nih.gov For instance, the alkylation of N-benzoyl proline derivatives with benzylic halides often proceeds with inversion of configuration, yielding trans-2,5-disubstituted products. nih.gov

The "self-regeneration of stereocenters" (SRS) principle has been applied to proline-based imidazolidinones, where the choice of a temporary chiral auxiliary group dictates the stereochemical outcome of the alkylation, allowing access to either cis or trans configured products. researchgate.net Another advanced method involves a chirality-transfer strategy, where a chiral N-benzyl group is used to direct the stereoselective alkylation at the α-carbon through a researchgate.netacs.org-Stevens rearrangement. researchgate.net

Beyond proline, direct C-H functionalization of N-protected pyrrolidines has emerged as a powerful tool. Palladium-catalyzed α-arylation of N-Boc-pyrrolidine, for example, allows for the direct introduction of aryl groups at the C2 position. organic-chemistry.org

| Starting Material | Reaction Type | Key Reagents | Stereochemical Outcome |

| N-Benzoyl Proline Ester | Diastereoselective Alkylation | Base (e.g., LDA), Benzyl Halide | Inversion of configuration (trans product) |

| Proline-based Imidazolidinone | SRS Alkylation | Base, Alkylating Agent | cis or trans depending on auxiliary |

| N-Boc-Pyrrolidine | Palladium-Catalyzed C-H Arylation | Pd Catalyst, Ligand, Base, Aryl Halide | Direct C2-Arylation |

Introduction of the Chlorobenzyl Moiety

Once the pyrrolidine ring is established (or concurrently with its formation), the 3-chlorobenzyl group must be introduced. This is typically achieved through alkylation or metal-catalyzed coupling reactions.

The most direct method for introducing the 3-chlorobenzyl group is through a nucleophilic substitution reaction using a 3-chlorobenzyl halide (e.g., chloride or bromide) as the electrophile.

In the case of synthesizing N-substituted pyrrolidines, pyrrolidine itself can act as the nucleophile, displacing the halide from 3-chlorobenzyl chloride to form N-(3-chlorobenzyl)pyrrolidine. For the synthesis of the C2-substituted target compound, a carbanion or an equivalent nucleophilic center must be generated at the C2 position of a suitable pyrrolidine precursor.

This can be achieved by deprotonating an N-protected pyrrolidine (like N-Boc-pyrrolidine) at the α-position with a strong base, such as lithium diisopropylamide (LDA), followed by quenching the resulting anion with 3-chlorobenzyl bromide. Similarly, proline derivatives can be alkylated at the nitrogen atom first, as seen in the synthesis of N-benzyl-L-proline using benzyl chloride. chemicalbook.comnih.gov

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for forming the C(sp³)–C(sp²) bond between the pyrrolidine ring and the benzyl group. The Suzuki-Miyaura coupling is a prominent example. whiterose.ac.uknih.gov

This strategy could involve the coupling of a 2-pyrrolidinyl organoboron species (such as a boronic ester or trifluoroborate salt) with 3-chlorobenzyl bromide. whiterose.ac.uk The reaction is catalyzed by a palladium complex and requires a base. These couplings often proceed with high enantiospecificity, retaining the configuration of the chiral center. whiterose.ac.uk Microwave-assisted Suzuki-Miyaura couplings have been developed to shorten reaction times and couple heterocyclic compounds effectively. nih.gov

The choice of catalyst and ligand can be critical, sometimes even influencing the stereochemical outcome (retention vs. inversion) of the reaction. beilstein-journals.org While less common for benzyl groups, other transition-metal-catalyzed reactions are continually being developed for C-C bond formation via C-H activation, providing future avenues for such syntheses. nih.gov

A summary of these coupling strategies is provided in the table below.

| Pyrrolidine Precursor | Benzyl Precursor | Coupling Reaction | Catalyst System (Example) |

| α-Borylated N-Boc-Pyrrolidine | 3-Chlorobenzyl Bromide | Suzuki-Miyaura | Pd₂(dba)₃ / PPh₃ / Ag₂O |

| N-Boc-Pyrrolidine | 3-Chlorobenzyl Halide | C-H Activation/Alkylation | Nickel Catalyst |

| 2-Trifluoroboryl-Pyrrolidine | 3-Chlorobenzyl Bromide | Suzuki-Miyaura | PdCl₂(dppf) / Cs₂CO₃ |

Stereoselective Synthesis Approaches for this compound

The synthesis of chiral 2-substituted pyrrolidines, such as this compound, in an enantiomerically pure form is a significant objective in organic synthesis. Biocatalytic methods have emerged as powerful tools for achieving high enantiopurity. acs.org One such approach utilizes transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.orgnih.gov This method has proven effective for producing both enantiomers with high enantiomeric excess (ee), reaching up to >99.5%. acs.orgnih.gov For instance, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, an analogue of this compound, on a 300 mg scale resulted in an 84% isolated yield with >99.5% ee. acs.orgnih.gov

The general scheme for this biocatalytic approach is presented below:

Scheme 1: Transaminase-Catalyzed Synthesis of Chiral 2-ArylpyrrolidinesWhere 'Ar' represents an aryl group, such as 3-chlorophenyl.

This enzymatic process, which involves the transfer of an amino group from a donor to a prochiral ketone substrate, demonstrates excellent and complementary enantioselectivities for various 2-arylpyrrolidines. acs.org

Chiral Auxiliaries and Asymmetric Catalysis in Pyrrolidine Synthesis

Chiral auxiliaries and asymmetric catalysis are foundational strategies for controlling stereochemistry in the synthesis of pyrrolidine rings. rsc.org The pyrrolidine scaffold itself is a key backbone in many organocatalysts, often derived from readily available sources like L-proline. rsc.orgresearcher.life These catalysts facilitate reactions through the formation of enamine and iminium ion intermediates, leading to products with satisfactory to excellent stereoselectivities. rsc.orgresearcher.life

The use of chiral auxiliaries involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. A notable example is the use of Oppolzer's chiral sultam in asymmetric 1,3-dipolar cycloadditions to construct 3,4-syn substituted pyrrolidine moieties with high diastereoselectivity and enantioselectivity. acs.org This strategy was successfully employed in the enantioselective synthesis of a key chiral pyrrolidine fragment of Upadacitinib. acs.org Lowering the reaction temperature from room temperature to 0°C was found to improve the enantiomeric ratio from 96:4 to 98:2. acs.org

Asymmetric catalysis, on the other hand, uses a catalytic amount of a chiral substance to generate a large quantity of chiral product. Palladium-catalyzed reactions, for example, have become powerful methods for synthesizing 2-(arylmethyl)pyrrolidines. nih.gov These transformations couple aminoalkene substrates with aryl halides to form the heterocyclic ring, creating C-N and C-C bonds with good to excellent stereocontrol. nih.gov

Diastereoselective and Enantioselective Methodologies

A variety of methodologies have been developed to achieve high diastereoselectivity and enantioselectivity in the synthesis of substituted pyrrolidines.

1,3-Dipolar Cycloadditions: This method is highly effective for generating multiple stereogenic centers simultaneously. acs.org The reaction between azomethine ylides and alkenes can produce densely substituted pyrrolidines. acs.org For instance, using a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile allows for the highly diastereoselective synthesis of pyrrolidines with up to four stereocenters. acs.org The stereochemistry of the final product is influenced by the relative orientation of the reactants during the cycloaddition process. rsc.org

Catalyst-Controlled Reactions: Palladium-catalyzed alkene aminoarylation is a notable enantioselective method for producing 2-(arylmethyl)pyrrolidines. nih.gov This approach has been used to synthesize numerous analogues in good yield and high enantiomeric excess. nih.gov The choice of catalyst and ligands is crucial for achieving high selectivity. Similarly, a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of chiral N-allyl oxazolidines provides a diastereoselective route to pyrrolidines. nih.gov

Biocatalytic Approaches: As mentioned previously, transaminases can be used to access both enantiomers of 2-substituted pyrrolidines by selecting the appropriate enzyme variant. acs.orgnih.gov This method offers high enantioselectivity (>95% ee in all tested cases) for a range of substrates. acs.orgnih.gov

Table 1: Comparison of Stereoselective Methodologies for 2-Substituted Pyrrolidines

| Methodology | Key Features | Typical Stereoselectivity | Example Analogue | Reference |

| Transaminase Biocatalysis | Access to both enantiomers, mild conditions | >95% ee, up to >99.5% ee | 2-(p-chlorophenyl)pyrrolidine | acs.org, nih.gov |

| Chiral Auxiliary (Oppolzer's Sultam) | 1,3-Dipolar cycloaddition | er up to 98:2 | 3,4-syn substituted pyrrolidine | acs.org |

| Pd-Catalyzed Aminoarylation | Forms C-N and C-C bonds stereoselectively | Good to excellent ee | 2-(arylmethyl)pyrrolidines | nih.gov |

| 1,3-Dipolar Cycloaddition (Sulfinyl Group) | Creates up to four stereocenters | High diastereoselectivity | Densely substituted prolines | acs.org |

Functionalization of the Pyrrolidine Ring

The pyrrolidine scaffold allows for extensive functionalization at various positions, enabling the synthesis of a wide array of derivatives. researcher.lifenih.gov

Modifications at the Nitrogen (N1) Position

The nitrogen atom of the pyrrolidine ring is a primary site for functionalization due to its nucleophilicity. nih.gov A straightforward method for N-alkylation involves reacting the pyrrolidine with an appropriate alkyl halide. For example, N-(2-chlorobenzyl)-pyrrolidine can be synthesized by reacting pyrrolidine with 2-chlorobenzyl chloride in toluene (B28343). The reaction proceeds by adding the benzyl chloride solution to the pyrrolidine solution while maintaining the temperature below 40°C, followed by refluxing for several hours.

Beyond simple alkylation, the nitrogen atom can be incorporated into more complex structures. In the synthesis of bioactive compounds, the pyrrolidine nitrogen is often acylated or coupled with other rings. mdpi.com For instance, the synthesis of various L-prolinamido-sulfonamides involves derivatization at the nitrogen position. mdpi.com

Substitutions at Other Pyrrolidine Ring Positions (e.g., 3rd, 4th, 5th)

Functionalization at the carbon atoms of the pyrrolidine ring allows for the introduction of diverse substituents and the creation of complex stereochemical architectures. researcher.lifenih.gov

C2 and C5 Positions: The synthesis of 2,5-disubstituted pyrrolidines is of significant interest as these C2-symmetrical scaffolds are valuable ligands in catalysis. nih.govacs.org Strategies to access these structures include catalytic asymmetric C-H insertion of carbenes into the pyrrolidine moiety. nih.govacs.org Rhodium(II) catalysts have been shown to enable two consecutive C-H insertions with high enantio- and diastereocontrol. nih.govacs.org Another approach involves the stereocontrolled reaction of a glycerol-derived bistriflate with an aminosulfone to form the pyrrolidine ring via two sequential SN2 displacements. acs.org

C2 and C3 Positions: Catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can provide chiral C2-alkylated pyrrolidines using a cobalt catalyst or C3-alkylated pyrrolidines using a nickel catalyst. organic-chemistry.org

C4 Position: Substituents at the C4 position can significantly influence the puckering of the pyrrolidine ring, which in turn can affect the biological activity of the molecule. nih.gov

The synthesis of δ-benzylproline derivatives, which are 5-benzyl substituted proline analogues, has been achieved through intramolecular cyclization of acyclic precursors derived from enantiopure β-amino acids. rsc.org A key step in this synthesis is a stereoselective hydrogenation that establishes the final stereochemistry at the C5 position. rsc.org

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is crucial for maximizing yield, selectivity, and efficiency in the synthesis of this compound and its analogues. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reactants.

Catalyst and Solvent Selection: In the 1,3-dipolar cycloaddition for synthesizing spirooxindole pyrrolidines, the catalyst and solvent were found to significantly impact the reaction outcome. rsc.org A study showed that using 14 mol% of L-proline functionalized manganese ferrite (B1171679) nanorods as a catalyst in ethanol (B145695) increased the yield to 91% and reduced the reaction time to 3 hours, while maintaining high regioselectivity. rsc.org

Temperature and Reagent Control: Temperature can have a profound effect on stereoselectivity. As noted earlier, lowering the temperature from room temperature to 0°C in a chiral auxiliary-directed cycloaddition improved the enantiomeric ratio significantly. acs.org In palladium-catalyzed aminoarylation reactions, the choice of aryl halide (bromide or iodide) can influence enantioselectivity, with alkenyl bromides often providing the highest values. nih.gov

Optimization of Biocatalytic Reactions: For transaminase-catalyzed reactions, optimization involves screening different enzyme variants to find one with the desired selectivity and activity for a specific substrate. acs.orgnih.gov Reaction parameters such as pH, temperature (e.g., 30 or 37 °C), concentration of the amine donor (e.g., isopropylamine), and co-solvents (e.g., DMSO) are adjusted to maximize conversion and enantiomeric excess. acs.orgnih.gov In some cases, post-reaction treatment, such as incubation with sodium hydroxide, is necessary to facilitate the final cyclization step. acs.orgnih.gov

Table 2: Optimization Parameters in Pyrrolidine Synthesis

| Reaction Type | Parameter Optimized | Effect of Optimization | Reference |

| 1,3-Dipolar Cycloaddition | Catalyst and Solvent | Increased yield (to 91%) and reduced reaction time (to 3h) | rsc.org |

| Pd-Catalyzed Aminoarylation | Electrophile (Aryl Halide) | Highest enantioselectivities obtained with alkenyl bromides | nih.gov |

| Chiral Auxiliary-Directed Cycloaddition | Temperature | Lowering temperature to 0°C improved enantiomeric ratio to 98:2 | acs.org |

| Transaminase Biocatalysis | Enzyme Variant, pH, Temperature | Achieved yields up to 90% and enantiomeric excesses >99.5% | acs.org, nih.gov |

Solvent Effects and Temperature Control

The selection of a suitable solvent and the precise control of temperature are paramount in the synthesis of pyrrolidine derivatives. These parameters can significantly influence reaction rates, yields, and in some cases, the stereochemical outcome of the reaction.

The polarity of the solvent plays a critical role. For instance, in the synthesis of N-vinylpyrrolidone, a pyrrolidine analogue, dimethyl sulfoxide (B87167) (DMSO) was found to be highly effective among polar aprotic solvents, achieving an 80% yield in a very short time at 150°C. bohrium.com Theoretical studies suggest that DMSO interacts with the catalyst, enhancing the nucleophilicity of the nitrogen atom in the pyrrolidone anion and thereby lowering the activation energy barrier. bohrium.com In other syntheses, a range of solvents including ethanol, methanol, water, acetonitrile (B52724), and dichloromethane (B109758) have been tested, with ethanol often providing a good balance of reactivity and yield. rsc.org Non-polar solvents like toluene and methylcyclohexane (B89554) have also been employed, particularly in reactions where controlling solubility and preventing side reactions is important. nih.gov

Temperature control is equally critical for managing reaction kinetics and selectivity. For the synthesis of 2-arylpyrrolidines using transaminase biocatalysts, it was observed that more sterically hindered substrates required higher reaction temperatures of 37°C and longer reaction times (48 hours) to achieve sufficient conversion. nih.govacs.org In contrast, some reactions, such as the alkylation of N-(2-chlorobenzyl)-pyrrolidine, are initiated at temperatures below 40°C before being heated to reflux, a strategy likely employed to control the initial exothermic reaction rate. In organocatalyzed Michael additions to form pyrrolidines, optimal results were achieved at 0°C in methylcyclohexane, indicating that lower temperatures can favor higher selectivity. nih.gov Conversely, some dehydrogenation reactions to form pyrroles from pyrrolidines require elevated temperatures, sometimes as high as 120°C, although milder conditions (40°C) can be achieved with an acceptor-based approach. nih.govacs.org

| Reaction Type | Solvent(s) | Temperature (°C) | Key Findings |

| Organocatalyzed Michael Addition | Dichloromethane, Methylcyclohexane | Room Temp, 0°C | Best results were obtained with methylcyclohexane at 0°C. nih.gov |

| Biocatalytic Amination | DMSO, KPᵢ-buffer | 30, 37, 45°C | Higher temperatures (37°C) and longer times were needed for bulky substrates. nih.govacs.org |

| Pyrrolidinone Synthesis | Ethanol, Water, Methanol, etc. | Ultrasound | Ethanol was found to be the most effective solvent for the reaction. rsc.org |

| Dehydrogenation of Pyrrolidines | 1,2-dichlorobenzene | 40 - 120°C | Acceptor-based methods allow for milder temperatures (40°C). nih.govacs.org |

| N-Vinylation | DMSO, NMP, Sulfolane, DMAc | 150°C | DMSO showed the highest catalytic efficiency, leading to rapid reaction rates. bohrium.com |

Catalyst Selection and Reaction Efficiency

The efficiency and stereoselectivity of pyrrolidine synthesis are heavily dependent on the choice of catalyst. A wide array of catalysts, including transition metals, organocatalysts, and enzymes, have been utilized to construct the 2-substituted pyrrolidine scaffold. organic-chemistry.orgrsc.org

Transition Metal Catalysts: Transition metals such as rhodium, iridium, palladium, copper, nickel, and cobalt are widely used in pyrrolidine synthesis. organic-chemistry.org Copper-catalyzed intramolecular C-H amination is an effective method for creating the pyrrolidine ring, and the reaction mechanism is influenced by the specific copper complex used. nih.govacs.orgnih.govnih.govresearchgate.net Iridium-catalyzed reductive azomethine ylide generation provides access to complex pyrrolidine structures through subsequent cycloaddition reactions. acs.org Rhodium(II) catalysts are effective for C-H insertion reactions to form the pyrrolidine ring with high control over stereochemistry. acs.org The efficiency of these catalytic systems can be tuned by the choice of ligands attached to the metal center. organic-chemistry.org

Organocatalysts: Proline and its derivatives are prominent organocatalysts for the asymmetric synthesis of substituted pyrrolidines. mdpi.comnih.govunibo.it These catalysts operate through enamine or iminium ion intermediates. rsc.org The catalytic activity can be modulated by modifying the substituent at the C-2 position of the pyrrolidine ring, which can influence the reaction's stereochemical outcome through hydrogen bonding and steric effects. rsc.org For example, novel manganese ferrite nanorods functionalized with L-proline have been developed as a reusable heterogeneous catalyst for the diastereoselective synthesis of spirocyclic pyrrolidines, demonstrating high yields and easy catalyst recovery. rsc.org

Biocatalysts: Enzymes, particularly transaminases (TAs), have emerged as powerful tools for the synthesis of chiral 2-substituted pyrrolidines. acs.org These biocatalysts can achieve very high enantiomeric excess (>95%) by catalyzing the stereoselective transfer of an amino group to a ketone substrate, which then undergoes spontaneous cyclization. nih.govacs.org The choice between different engineered transaminases allows for access to either the (R) or (S) enantiomer of the target pyrrolidine, showcasing their complementary stereoselectivity. nih.govacs.org Reaction efficiency is influenced by factors like substrate concentration, enzyme loading, temperature, and pH. nih.gov

| Catalyst Type | Specific Catalyst Example | Reaction Type | Efficiency/Selectivity Highlights |

| Transition Metal | Copper(II) Acetate / (R,R)-Ph-BPE | Intramolecular Hydroamination | Provides α-arylpyrrolidines with high enantiomeric purity. nih.govresearchgate.net |

| Transition Metal | Iridium Complex | Reductive Cycloaddition | Enables access to complex, substituted pyrrolidines with high diastereocontrol. acs.org |

| Organocatalyst | L-proline on MnFe₂O₄ Nanorods | 1,3-Dipolar Cycloaddition | High yield, high diastereoselectivity, and catalyst is reusable. rsc.org |

| Biocatalyst | Transaminase (ATA-117-Rd6) | Reductive Amination/Cyclization | High enantiomeric excess (≥95%) for 2-arylpyrrolidines. nih.govacs.org |

| Transition Metal | Rhodium(II) Complex | C-H Insertion | High enantio- and diastereocontrol in forming C₂-symmetrical pyrrolidines. acs.org |

Purification Techniques for Isolated Compounds

The isolation and purification of this compound and its analogues are critical steps to obtain a compound of high purity. Common laboratory and industrial techniques are employed, often in combination, to remove unreacted starting materials, catalysts, and byproducts.

Extraction and Liquid-Liquid Washing: A primary workup step often involves liquid-liquid extraction. The reaction mixture is typically diluted with an organic solvent, and washed with aqueous solutions to remove inorganic salts and water-soluble impurities. For basic compounds like pyrrolidines, washing with a mild acid (e.g., dilute HCl or acetic acid) can convert the product into its salt, which can sometimes facilitate separation from non-basic impurities. researchgate.net This is often followed by washing with a saturated sodium bicarbonate solution and brine. google.com

Chromatography: Flash column chromatography using silica (B1680970) gel is a widely used method for purifying pyrrolidine derivatives. epo.orgnih.govrsc.org The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve effective separation of the target compound from impurities. epo.orgnih.govrsc.org The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization and Recrystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product can be crystallized from a suitable solvent or solvent mixture. For basic pyrrolidines, a common strategy involves converting the free base into a stable, crystalline salt, such as a hydrochloride (HCl) or tosylate (TsOH) salt. acs.org This salt can then be purified by recrystallization from solvents like ethanol/water mixtures, which often yields a product of very high purity. nih.gov The purified salt can then be converted back to the free base if required.

Distillation: For liquid pyrrolidine derivatives that are thermally stable, vacuum distillation is an effective purification method. After initial extraction and drying, the solvent is removed under reduced pressure, and the remaining residue is distilled under vacuum to separate the product from non-volatile impurities.

Structure Activity Relationship Sar Studies of 2 3 Chlorobenzyl Pyrrolidine Derivatives

Influence of Pyrrolidine (B122466) Ring Conformation on Biological Activity

The non-planar, flexible nature of the pyrrolidine ring is a critical determinant of the biological activity of its derivatives. Its specific conformation governs the spatial orientation of substituents, which in turn dictates how the molecule interacts with its biological target.

The five-membered pyrrolidine ring is not flat and undergoes a low-energy conformational motion known as pseudorotation. This process involves the out-of-plane movement of its carbon atoms, allowing the ring to adopt a continuous series of "envelope" and "twist" conformations. nih.gov This flexibility provides a significant advantage in drug design, as it allows the scaffold to present its substituents in a wide three-dimensional space, increasing the probability of achieving an optimal fit within a target's binding pocket. nih.gov

The specific puckering of the ring can be influenced and controlled by the strategic placement of substituents. nih.gov Inductive and stereoelectronic effects of substituents guide the ring into preferred conformations, such as the Cγ-exo or Cγ-endo envelope puckers. researchgate.netresearchgate.net In a Cγ-exo pucker, the C4 carbon is pushed out of the plane on the opposite side of the C2 substituent, whereas in a Cγ-endo pucker, it is on the same side. This conformational locking can be crucial for enhancing pharmacological efficacy by pre-organizing the molecule into its bioactive conformation. nih.gov

Biological targets such as receptors and enzymes are chiral environments, meaning they can differentiate between stereoisomers (enantiomers and diastereomers) of a drug molecule. The stereochemistry at the C2 position of the pyrrolidine ring, where the 3-chlorobenzyl group is attached, is paramount for specific target binding. nih.govmappingignorance.org

The (R)- and (S)-enantiomers of 2-(3-Chlorobenzyl)pyrrolidine will orient the chlorobenzyl group in different spatial vectors. One enantiomer may position the substituent perfectly for key interactions (e.g., hydrophobic, π-π stacking) within the binding site, leading to high affinity and potency. In contrast, the other enantiomer may cause a steric clash or fail to achieve the necessary interactions, resulting in significantly lower or no activity. nih.gov

The chirality at the β-hydroxyl carbon of fenoterol, for example, has been shown to be a key determinant of whether the binding process is enthalpy- or entropy-driven. nih.gov Similarly, for this compound derivatives, the stereochemical configuration dictates the precise geometry of interaction, influencing not just binding affinity but also the thermodynamic and kinetic profiles of the drug-target interaction. nih.gov Therefore, stereocomplementary synthesis to produce enantiomerically pure compounds is a critical step in the development of potent and selective pyrrolidine-based therapeutic agents. nih.gov

Role of the 3-Chlorobenzyl Substituent

The 3-chlorobenzyl group is not merely a bulky appendage; its electronic properties and the specific position of the chlorine atom are fundamental to the molecule's interaction with its biological target.

The position of the chlorine atom on the benzyl (B1604629) ring—ortho (2-position), meta (3-position), or para (4-position)—has a profound impact on the molecule's electronic distribution and steric profile, leading to significant differences in biological activity. SAR studies on related N-benzyl derivatives have shown that moving a substituent between these positions can dramatically alter potency and selectivity. researchgate.net

For instance, in a series of 2-aryl acetamides, the highest anticonvulsant activity was found in unsubstituted phenyl derivatives or those with ortho- and meta-substituents. This suggests that the para-position may be sterically or electronically disfavored for interaction with the target. In the context of 2-benzylpyrrolidine (B112527) derivatives, the meta-position of the chlorine in this compound likely provides an optimal balance of electronic influence and spatial positioning for effective binding. An ortho-chloro substituent might introduce steric hindrance, preventing the molecule from adopting its ideal binding pose, while a para-chloro substituent would place the electronegative atom in a completely different region of the binding site, which could be either beneficial or detrimental depending on the target's specific topology.

| Chlorine Position | Potential SAR Implications | Rationale |

|---|---|---|

| ortho (2-position) | Potentially decreased potency | May introduce steric clashes with the binding site, forcing the benzyl ring into a non-optimal conformation. |

| meta (3-position) | Observed activity; likely favorable | Positions the chlorine atom to make favorable electronic or hydrophobic interactions without causing significant steric hindrance. Represents a balance between electronic effects and size. |

| para (4-position) | Variable; potentially decreased or altered selectivity | Places the electron-withdrawing group in a different vector, which may not align with a favorable interaction zone in the target protein. Could lead to binding at off-target sites. |

The chlorobenzyl group contributes to binding through a combination of electronic and steric effects. nih.gov

Electronic Effects : Chlorine is an electron-withdrawing group due to its high electronegativity, which it exerts through an inductive effect. This alters the electron density of the aromatic ring. youtube.com This modification of the ring's quadrupole moment can influence crucial non-covalent interactions such as π-π stacking or cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding pocket. The meta-positioning of the chlorine atom influences the electrostatic potential of the entire benzyl moiety, making it a key factor in the specificity and strength of binding. youtube.com

Modifications at the Pyrrolidine Nitrogen (N1)

The secondary amine at the N1 position of the pyrrolidine ring is a prime site for chemical modification to modulate the compound's properties. As a secondary amine, this nitrogen is basic and can act as a hydrogen bond donor. nih.gov Modifications at this site can profoundly impact a derivative's basicity, lipophilicity, steric profile, and hydrogen bonding capability, thereby altering its biological activity. nih.gov

Common modifications include:

N-Alkylation : Introducing small alkyl groups (e.g., methyl, ethyl) converts the secondary amine to a tertiary amine. This increases steric bulk around the nitrogen, increases lipophilicity, and removes the hydrogen bond donor capability. The basicity (pKa) of the nitrogen is also altered, which can affect its ionization state at physiological pH and its ability to form ionic bonds.

N-Benzylation : Adding a benzyl group can introduce additional hydrophobic or aromatic interactions, potentially increasing binding affinity if the target has a corresponding pocket. researchgate.net

N-Acylation : Introducing an acyl group (e.g., acetyl) converts the amine to an amide. This removes the basicity of the nitrogen and replaces a hydrogen bond donor with a hydrogen bond accepting carbonyl group. This can fundamentally change the interaction profile of the molecule with its target.

The impact of such modifications is highly dependent on the specific requirements of the biological target. Studies on related scaffolds have shown that N-unsubstituted pyrrolidines can be weaker agonists compared to their tertiary amine counterparts, highlighting the importance of this position for optimization. nih.gov

| N1 Modification | Effect on Basicity | H-Bonding Capability | General Impact on Activity |

|---|---|---|---|

| None (Secondary Amine) | Basic | Donor | Baseline activity; may be essential for ionic interactions or H-bonding. |

| Alkylation (e.g., -CH₃) | Generally increases | Donor site removed | Can increase potency by filling a hydrophobic pocket, but may decrease it if H-bond donation is critical. |

| Acylation (e.g., -COCH₃) | Removed (neutral amide) | Donor removed, acceptor added (C=O) | Drastically alters electronic and binding properties; may switch from agonist to antagonist or abolish activity if basicity is required. |

| Benzylation (e.g., -CH₂Ph) | Decreases | Donor site removed | Introduces significant bulk and potential for aromatic interactions; highly dependent on target topology. |

Alkyl and Acyl Substitutions at N1 and their Biological Implications

Modifications at the pyrrolidine nitrogen (N1) significantly impact the biological profile of its derivatives. Studies on related scaffolds indicate that both alkyl and acyl substitutions are key determinants of potency and function.

For instance, in a series of oxybenzyl pyrrolidine acid analogs, the introduction of N-carbamoyl and N-aryl substituents yielded potent dual agonists for PPARα/γ. nih.gov Generally, N-substitution appears crucial for certain activities, as pyrrolidines with an unsubstituted nitrogen have been shown to be weak agonists compared to their tertiary amine counterparts in some receptor systems. nih.gov

Acylation at the N1 position has also been explored. The synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has been investigated for antimicrobial properties. nih.govfrontiersin.org One such derivative, featuring a butyl substituent, demonstrated notable activity against Gram-positive bacteria like S. aureus and B. subtilis. nih.gov

Furthermore, SAR studies of benzimidazole (B57391) carboxamides containing a pyrrolidine nucleus revealed that the nature of the N1-substituent, including the length of an alkyl chain and the presence of a carbonyl group, greatly influences biological activity. nih.gov In this series, derivatives with a phenyl ketone were found to be more biologically active than those with N-phenylamine or N-benzamide moieties. nih.gov

| Scaffold | N1-Substituent Type | Observed Biological Implication | Reference |

|---|---|---|---|

| Oxybenzyl pyrrolidine acid | N-Aryl, N-Carbamoyl | Potent PPARα/γ dual agonism | nih.gov |

| 2-Benzylpyrrolidine-2-carboxylic acid | Acetyl with other moieties | Antimicrobial activity | nih.gov |

| Benzimidazole carboxamides with pyrrolidine | Phenyl ketone | Higher biological activity compared to N-phenylamine or N-benzamide | nih.gov |

| cis-3,4-diphenylpyrrolidine | Unsubstituted (N-H) | Weak agonism compared to tertiary amine derivatives | nih.gov |

Impact on Receptor Binding and Enzyme Inhibition

Substitutions at the N1 position of the pyrrolidine ring directly influence how these molecules interact with biological targets such as receptors and enzymes. The nature of the N1-substituent can modulate binding affinity and inhibitory potency.

For dipeptidyl peptidase-4 (DPP-4) inhibitors with a gliptin-like structure, the pyrrolidine ring often serves as the P1 fragment that binds within the S1, S2, and S2 extensive domains of the enzyme. nih.gov The development of novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors further highlights the importance of the N1-substituent in achieving potent enzyme inhibition. nih.govfrontiersin.org In one study, a derivative with a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole (B8745197) group attached to the pyrrolidine scaffold showed the best inhibition against the DPP-IV enzyme. frontiersin.org

In the context of receptor binding, a series of 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes demonstrated affinity for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, acting as antagonists. nih.gov The specific substitutions on the pyrrolidine scaffold were critical for this interaction. Similarly, for a series of pyrrolo[1,2-a]thieno[3,2-e] pyrazine (B50134) derivatives designed as 5-HT(4) receptor antagonists, the substituent on a lateral piperidine (B6355638) chain linked to the core scaffold was crucial for binding affinity. nih.gov Derivatives with an N-propyl or N-butyl group achieved nanomolar affinities. nih.gov

Substitutions at the Pyrrolidine Ring Carbons (C2, C3, C4, C5)

Modifications to the carbon atoms of the pyrrolidine ring itself introduce steric and electronic changes that profoundly affect biological activity. The position, nature, and stereochemistry of these substituents are critical factors in SAR studies.

Introduction of Functional Groups (e.g., carboxylic acid, amino, ketone)

The introduction of functional groups at various positions on the pyrrolidine ring is a common strategy to modulate activity. Substituents at the C2 position can alter the basicity of the pyrrolidine nitrogen. nih.gov For example, the synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid incorporates a key carboxylic acid group at the C2 position, which is integral to its chemical properties and biological evaluation as an antimicrobial agent. nih.govfrontiersin.org

Substitutions at C3 and C4 are also pivotal. In a series of pyrrolidine sulfonamides, the introduction of a fluorophenyl group at the C3 position led to better in vitro potency. nih.gov The stereochemistry of substituents is often crucial; for a class of PPARα/γ dual agonists, a cis-configuration of substituents at the C3 and C4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov The electronegativity of substituents at C4 can control the puckering of the pyrrolidine ring, influencing its conformation and how it fits into a binding site. nih.gov

Branching and Chain Length Effects on Biological Activity

The size and structure of substituents, particularly the length and branching of alkyl chains, can significantly affect biological activity, often by influencing lipophilicity and steric interactions with the target.

While direct SAR studies on chain length at the pyrrolidine ring of this compound are limited, general principles from related structures are informative. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons displayed the highest bactericidal effects, whereas those with fewer than five carbons were inactive, establishing a clear structure-activity relationship. chemrxiv.org A similar correlation between antibacterial activity and alkyl chain length has been observed for N-alkyl chitosan (B1678972) derivatives. nih.govresearchgate.net

In a series of anticonvulsant pyrrolidine-2,5-diones, increasing the length of an alkyl chain on a side group resulted in derivatives with a quicker onset and longer duration of action. nih.gov For a different class of pyrrolidine-containing enzyme inhibitors, the length of an alkyl chain linking the pyrrolidine nitrogen to a phenyl ketone was critical, with a three-carbon chain proving to be optimal for activity. nih.gov

Comparative SAR with Related Pyrrolidine Scaffolds

To better understand the SAR of this compound, it is useful to compare it with related heterocyclic scaffolds that have been extensively studied.

Pyrrolidine-2,5-diones and their Derivatives

The pyrrolidine-2,5-dione (succinimide) scaffold is a closely related structure and is a core component of many anticonvulsant agents. nih.gov SAR studies have confirmed that the pyrrolidine-2,5-dione fragment is crucial for this activity. researchgate.net

The anticonvulsant activity is strongly influenced by the substituent at the C3 position of the dione (B5365651) ring. nih.gov

Nature of C3 Substituent : Non-aromatic substituents, such as a sec-butyl group, at the C3 position have been shown to positively affect anticonvulsant activity. nih.gov More complex groups like benzhydryl and isopropyl also confer potent activity. nih.gov

Substitution on N1-moiety : The nature of groups attached to the imide nitrogen also plays a key role. In derivatives with an N-phenylpiperazine moiety, substituents on the phenyl ring significantly modulate activity. For example, a 3-trifluoromethylphenyl group led to high activity in the maximal electroshock (MES) seizure test, while 3,4-dichlorophenylpiperazines were effective in both MES and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

Beyond anticonvulsant activity, pyrrolidinediones have been identified as novel inhibitors of bacterial enzymes. nih.gov For instance, a series of pyrrolidine-2,3-diones were discovered as inhibitors of P. aeruginosa PBP3. nih.gov Key structural features for this activity included a 3-hydroxyl group on the dione core and specific halogen-substituted benzoyl and phenyl groups at positions C4 and C5, respectively. nih.gov

| C3-Substituent | N1-Arylpiperazine Substituent | Observed Anticonvulsant Activity Profile | Reference |

|---|---|---|---|

| Benzhydryl | Varies | Favorable protection in scPTZ test | nih.gov |

| Isopropyl | Varies | Favorable protection in scPTZ test | nih.gov |

| Methyl | Varies | More active in MES test | nih.gov |

| sec-Butyl | 3-Trifluoromethylphenylpiperazine | High activity (e.g., MES and 6 Hz tests) | nih.gov |

| Varies | 3,4-Dichlorophenylpiperazine | Active in both MES and scPTZ tests | nih.gov |

Pyrrolizines and Other Fused Pyrrolidine Systems

While the core structure of this compound is a recognized pharmacophore, specific structure-activity relationship (SAR) studies detailing the fusion of this exact molecule into pyrrolizine or other bicyclic pyrrolidine systems are not extensively documented in peer-reviewed literature. However, the broader class of pyrrolizine derivatives has been the subject of significant research, yielding valuable insights into how structural modifications influence their biological activity. pharaohacademy.comresearchgate.net By examining SAR studies on pyrrolizines and related fused systems featuring various aromatic substituents, it is possible to extrapolate the potential impact of the 3-chlorobenzyl moiety on the activity of such hypothetical fused derivatives.

Research into the pyrrolizine nucleus, a bicyclic system composed of a fused pyrrole (B145914) and pyrrolidine ring, has revealed its potential in developing agents with a wide range of biological activities, including anti-inflammatory, anticancer, and nootropic effects. pharaohacademy.compharaohacademy.com The activity of these compounds is often tuned by the nature and position of substituents on the core structure and on appended aromatic rings.

One area of extensive study involves the synthesis of pyrrolizine derivatives hybridized with non-steroidal anti-inflammatory drugs (NSAIDs) to evaluate their potential as anticancer agents. In these studies, researchers have explored how different aromatic groups attached to the pyrrolizine scaffold affect cytotoxicity against various cancer cell lines. For instance, a series of pyrrolizine hybrids incorporating ibuprofen (B1674241) and ketoprofen (B1673614) were evaluated for their antiproliferative activity against MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines. pharaohacademy.com

The findings from these studies highlight key SAR trends. The substitution pattern on the phenyl ring attached to the pyrrolizine core plays a critical role in modulating cytotoxic activity.

Table 1: Antiproliferative Activity of Selected Pyrrolizine-Ibuprofen Hybrids Against MCF-7 Cancer Cells

| Compound ID | Aromatic Moiety | % Growth Inhibition at 5 µM | IC₅₀ (µM) |

| 1a | 4-Chlorophenyl | >50% | 7.61 |

| 1b | 4-Methoxyphenyl | <50% | >10 |

| 1c | 4-Nitrophenyl | >50% | 3.16 |

Data compiled from published research on pyrrolizine derivatives. pharaohacademy.com The specific compound numbering is for illustrative purposes within this article.

The data indicate that electron-withdrawing groups on the aromatic ring, such as chloro and nitro groups, are favorable for potent antiproliferative activity against the MCF-7 cell line. Compound 1c , featuring a 4-nitrophenyl group, demonstrated the highest activity with an IC₅₀ value of 3.16 µM. pharaohacademy.com In contrast, the presence of an electron-donating group, such as the 4-methoxy group in compound 1b , resulted in a significant decrease in activity. This suggests that the electronic properties of the substituent on the aromatic ring are a key determinant of biological efficacy in this class of fused pyrrolidines.

Further studies on different fused heterocyclic systems derived from pyrrolidine precursors have reinforced the importance of the substitution on benzyl or other aromatic moieties. For example, research on spiro-pyrrolizine derivatives has shown that their antiproliferative activity can be potent, sometimes comparable to reference drugs like doxorubicin. The nature of the aryl group in these spiro systems significantly influences their potency against different cancer cell lines.

While direct SAR data for fused derivatives of this compound is scarce, the established principles from related pyrrolizine and fused pyrrolidine systems provide a strong foundation for future research. The consistent observation that halogen and other electron-withdrawing substituents on an associated aromatic ring can enhance biological activity suggests that a 3-chlorobenzyl group, if incorporated into a fused pyrrolizine system, could be a promising feature for developing novel therapeutic agents.

Biological Activity and Pharmacological Research of 2 3 Chlorobenzyl Pyrrolidine

Exploration of Therapeutic Areas

Research into 2-(3-Chlorobenzyl)pyrrolidine and related pyrrolidine (B122466) derivatives has spanned several therapeutic areas, with a significant focus on neurological disorders and, more recently, on its potential applications in oncology and metabolic diseases. researchgate.netfrontiersin.org

Neuroscience and Neurological Disorders

The pyrrolidine scaffold is a key component in many compounds active in the central nervous system (CNS). nih.govnih.gov Research has particularly focused on its role in modulating neurotransmitter systems, offering potential treatments for a range of neurological and psychiatric conditions.

The modulation of neurotransmitter systems is a key mechanism through which many CNS-active drugs exert their effects. Research into pyrrolidine derivatives has revealed their potential to interact with various neurotransmitter receptors, including dopamine (B1211576) receptors. nih.gov For instance, certain substituted pyrrolidine compounds have been designed as dual-target ligands for the μ-opioid receptor (MOR) and the dopamine D3 receptor (D3R), aiming to create safer analgesics with reduced misuse liability. nih.gov The strategic modification of the pyrrolidine ring and its substituents can influence selectivity for different dopamine receptor subtypes, such as D2R versus D3R. nih.gov

Some studies have explored the synthesis of pyrrolidine-containing derivatives as antagonists for the chemokine receptor CXCR4, which is involved in HIV infection, inflammation, and cancer metastasis. One such compound demonstrated a strong binding affinity for the CXCR4 receptor and the ability to inhibit CXCL12-induced cytosolic calcium flux. frontiersin.org

A significant body of research has highlighted the anticonvulsant properties of pyrrolidine derivatives. nih.govmdpi.comacs.org These compounds have been evaluated in various animal models of epilepsy, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.govmdpi.commdpi.com Many pyrrolidine-2,5-dione derivatives, in particular, have shown promising anticonvulsant activity. nih.govmdpi.com

The mechanism of action for the anticonvulsant effects of some of these derivatives is believed to involve the modulation of voltage-gated sodium and calcium channels. nih.govnih.gov For example, a study on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives found that the most active compound likely interacts with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.comnih.gov

In addition to anticonvulsant effects, many of these compounds also exhibit antinociceptive (pain-relieving) properties. nih.govnih.govmdpi.com They have been tested in models of tonic pain and neuropathic pain. mdpi.comnih.gov The analgesic effects are often linked to their anticonvulsant mechanisms, as many antiepileptic drugs are also effective in the management of neuropathic pain. mdpi.com

Below is a table summarizing the anticonvulsant activity of selected pyrrolidine derivatives from research studies.

| Compound | Seizure Model | ED₅₀ (mg/kg) | Reference |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES | 68.30 | mdpi.comnih.govnih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6 Hz (32 mA) | 28.20 | mdpi.comnih.govnih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES | 62.14 | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | 6 Hz | 75.59 | nih.gov |

| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | MES | 49.6 | mdpi.com |

| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | 6 Hz (32 mA) | 31.3 | mdpi.com |

| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | scPTZ | 67.4 | mdpi.com |

| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | 6 Hz (44 mA) | 63.2 | mdpi.com |

ED₅₀ represents the median effective dose required to produce a therapeutic effect in 50% of the population.

The potential neuroprotective effects of pyrrolidine derivatives are an emerging area of interest. nih.govnih.govresearchgate.net Neuroprotection involves mechanisms that preserve neuronal structure and function in the face of insults like ischemia or neurotoxicity.

Studies have shown that some novel pyrrolidine-2-one derivatives can offer neuroprotective effects against cognitive impairment. nih.govresearchgate.net In mouse models where cognitive deficits were induced by scopolamine, these derivatives were effective in ameliorating behavioral and biochemical changes. nih.govresearchgate.net The mechanisms underlying these effects may involve the inhibition of acetylcholinesterase and the mitigation of oxidative stress. nih.govresearchgate.net

Furthermore, certain pyrrolidine derivatives have been synthesized and evaluated as potent sodium channel blockers for the treatment of ischemic stroke. nih.gov One such compound demonstrated significant neuroprotective activity in a rat model of transient middle cerebral artery occlusion, suggesting its potential as a neuroprotectant for ischemic stroke. nih.gov In vitro experiments using cortical neuron cultures have also supported the neuroprotective features of some phenylpyrrolidine derivatives against glutamate-induced excitotoxicity. mdpi.com

Anticancer and Antidiabetic Applications

Recent research has begun to explore the dual potential of pyrrolidine-based compounds in treating both cancer and diabetes. researchgate.netbohrium.com This interest is partly driven by the recognition of shared pathological mechanisms between these two complex diseases. researchgate.netbohrium.comnih.gov

The pyrrolidine moiety is considered a crucial pharmacophore in the development of both antidiabetic and anticancer agents. researchgate.netbohrium.com Extensive modifications of the pyrrolidine scaffold have yielded compounds with significant activities in both therapeutic areas. researchgate.netnih.gov

The link between diabetes and an increased risk of certain cancers is well-documented. nih.govresearchgate.net Shared pathophysiological states such as hyperglycemia, hyperinsulinemia, chronic inflammation, and oxidative stress are thought to contribute to this association. researchgate.netbohrium.comnih.govresearchgate.net These common pathways provide a rationale for developing multifunctional pyrrolidine derivatives that can target mechanisms integral to both conditions. researchgate.netbohrium.com

For instance, some spiropyrrolidine derivatives have been investigated as potential new classes of antidiabetic drugs by demonstrating hypoglycemic activity in alloxan-induced diabetic rats. researchgate.net In the realm of anticancer research, certain pyrrolidine-containing compounds have shown cytotoxic activity against cancer cell lines. nih.gov For example, some novel chalcone (B49325) derivatives containing a pyrrolidine moiety exhibited cytotoxic effects against non-small cell lung cancer (A549) cells. nih.gov

The table below provides examples of pyrrolidine derivatives and their dual therapeutic potential.

| Compound Type | Therapeutic Area | Key Findings | Reference |

| Spiropyrrolidine derivatives | Antidiabetic | Showed a reduction of blood glucose level in alloxan-induced diabetic rats. | researchgate.net |

| Pyrrolidine-containing chalcones | Anticancer | Exhibited cytotoxic activity against A549 lung cancer cells. | nih.gov |

| Pyrrolidine-containing chalcones | Antidiabetic | Demonstrated dual inhibitory effects against α-amylase and α-glucosidase. | nih.gov |

| Polyhydroxylated pyrrolidines | Antidiabetic/Anticancer | Potent inhibitors of α-glycosidase, suggesting potential as starting points for new antidiabetic and anticancer drugs. | nih.gov |

This overlap in pharmacological activity has spurred the development of multifunctional pyrrolidine derivatives, offering a promising avenue for therapeutic innovation in managing both diabetes and cancer. researchgate.netbohrium.com

Enzyme Inhibition in Cancer Pathways (e.g., DHFR)

The pyrrolidine scaffold is a key structural motif in a variety of compounds that exhibit anticancer activity through the inhibition of critical enzymes in cancer pathways. One such enzyme is Dihydrofolate Reductase (DHFR), which plays a crucial role in the synthesis of nucleic acids and amino acids, and its inhibition can impede the proliferation of cancer cells. While direct studies on the DHFR inhibitory activity of this compound are not extensively documented, the potential for such activity can be inferred from research on other pyrrolidine derivatives.

For instance, various substituted pyrrolidines have been investigated as DHFR inhibitors. The general structure of these inhibitors often includes a pyrrolidine ring as a core element, with various substituents designed to interact with the active site of the enzyme. The presence of a benzyl (B1604629) group, and particularly a substituted one like the 3-chlorobenzyl group, can influence the binding affinity and selectivity of the compound for DHFR. The chlorine atom, being an electron-withdrawing group, can alter the electronic properties of the benzyl ring, which may enhance its interaction with amino acid residues in the enzyme's active site.

Furthermore, polyhydroxylated pyrrolidines have been identified as potent inhibitors of α-glycosidase, an enzyme implicated in certain cancers, suggesting another potential avenue for the anticancer activity of pyrrolidine derivatives. nih.gov The exploration of this compound and its analogues as inhibitors of DHFR and other cancer-relevant enzymes represents a promising area for future research in the development of novel chemotherapeutic agents.

Antimicrobial and Antifungal Potential

The pyrrolidine ring is a common feature in many natural and synthetic compounds with significant antimicrobial and antifungal properties. nih.gov The investigation of this compound in this context is warranted, given the established activities of its structural analogues.

Several studies have highlighted the antibacterial potential of pyrrolidine derivatives against a spectrum of pathogenic bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. For example, research on 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives demonstrated antimicrobial activity against these strains. frontiersin.org The structure-activity relationship (SAR) studies in this class of compounds suggest that the nature of the substituents on the pyrrolidine ring and the benzyl group is crucial for antibacterial efficacy. researchgate.net

The presence of a chlorophenyl group in other heterocyclic compounds has been associated with significant antibacterial activity. For instance, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives containing a 4-chlorophenyl group have shown inhibitory activity against E. coli DNA gyrase. frontiersin.org This suggests that the 3-chlorobenzyl moiety in this compound could contribute favorably to its antibacterial profile. The lipophilicity and electronic properties conferred by the chlorobenzyl group may enhance the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

Below is a table summarizing the antimicrobial activity of selected pyrrolidine derivatives against the specified bacterial strains, providing a comparative context for the potential activity of this compound.

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative (with butyl substituent) | S. aureus | 16 µg/mL | frontiersin.org |

| 1,2,4-Oxadiazole pyrrolidine derivative (with 4-chlorophenyl group) | E. coli (DNA gyrase inhibition) | IC50: 210 ± 20 nM | frontiersin.org |

The pyrrolidine scaffold has also been explored for its potential in developing new antimalarial agents. While specific data on this compound is not available, related compounds have shown promise. The development of novel antimalarial drugs is critical due to the emergence of resistance to existing therapies. The inclusion of a halogenated benzyl group on the pyrrolidine ring could be a strategic modification to enhance antiplasmodial activity.

Anti-inflammatory and Immunomodulatory Effects

Pyrrolidine and its derivatives have been investigated for their anti-inflammatory and immunomodulatory properties. nih.gov The mechanism of action often involves the modulation of inflammatory pathways and the production of cytokines. The structure of this compound suggests that it could interact with biological targets involved in the inflammatory response.

Structure-activity relationship studies of anti-inflammatory compounds often highlight the importance of lipophilicity and the presence of specific functional groups. arabjchem.org The chlorobenzyl group in this compound could play a significant role in its potential anti-inflammatory effects by influencing its binding to pro-inflammatory enzymes or receptors. blogspot.com For example, certain benzylidene derivatives have shown potent inhibitory effects on the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov

In Vitro Biological Evaluation

The in vitro evaluation of this compound is a crucial step in characterizing its pharmacological profile. This typically involves a battery of assays to determine its activity at the molecular and cellular levels.

Receptor Binding Assays

Receptor binding assays are fundamental in drug discovery to determine the affinity of a compound for a specific receptor. While specific receptor binding data for this compound is limited, a 2024 study highlighted the importance of the chlorine atom's position on the benzyl ring in modulating ligand-receptor binding affinity. vulcanchem.com This study, which mentioned the related compound 3-(2-chlorobenzyl)pyrrolidine (B3345050) oxalate, underscores the nuanced effects of structural isomers on biological activity. vulcanchem.com

The 3-chloro substitution in this compound is expected to influence its binding to various receptors. For instance, in the context of cannabinoid receptor 1 (CB1) modulators, a 4-chlorophenyl group has been shown to be a key feature for binding affinity. nih.gov The electronic and steric properties of the 3-chlorobenzyl group would likely result in a unique binding profile for this compound at different receptors, which could be explored through comprehensive screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and other relevant biological targets.

The table below illustrates the type of data that would be generated from receptor binding assays for this compound.

| Receptor Target | Assay Type | Measured Parameter | Potential Significance |

| Cannabinoid Receptor 1 (CB1) | Radioligand displacement assay | Ki (inhibition constant) | Neurological and metabolic disorders |

| Dopamine Transporter (DAT) | Radioligand uptake inhibition assay | IC50 (half maximal inhibitory concentration) | CNS stimulant or antidepressant potential |

| Mu-opioid Receptor (MOR) | Competitive binding assay | Ki | Analgesic potential |

Lack of Publicly Available Data for this compound

Following a comprehensive and exhaustive search of publicly available scientific literature, including chemical databases, patent filings, and academic journals, no specific research data was found for the chemical compound This compound corresponding to the requested biological activities.

The performed searches aimed to retrieve information on the following aspects of this compound:

Enzyme Inhibition Studies: No studies detailing the inhibitory effects of this specific compound on any enzyme were identified.

Cell-Based Assays and Cytotoxicity Assessments: There is no available data from cell-based assays or any assessments of the cytotoxicity of this compound.

In Vivo Pharmacological Studies: No records of in vivo studies in animal models for conditions such as epilepsy or pain involving this compound were found.

Efficacy and Safety Profile in Preclinical Models: Consequently, no preclinical efficacy or safety profiles for this compound have been published.

Mechanisms of Action: The molecular targets and mechanisms of action for this compound remain uninvestigated in the available literature.

While the pyrrolidine chemical scaffold is a common feature in many biologically active molecules and a subject of extensive research in medicinal chemistry, this specific substituted derivative, this compound, does not appear to have been the subject of published pharmacological studies. Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific compound information as no such data exists in the public domain.

Mechanisms of Action

Interaction with Ion Channels (e.g., Voltage-Gated Sodium and Calcium Channels)

Detailed research findings and data tables concerning the interaction of this compound with voltage-gated sodium and calcium channels are not available in the public domain.

Modulation of Neurotransmitter Systems

There is no available scientific literature or research data on the modulation of neurotransmitter systems by this compound.

A table of mentioned compounds has been omitted as no specific compounds could be discussed in the context of the requested biological activities for this compound.

Computational and in Silico Studies

Molecular Docking and Ligand-Protein Interactions